molecular formula C10H7NOS B8484242 3-Thiophen-2-yl-pyridine-2-carbaldehyde

3-Thiophen-2-yl-pyridine-2-carbaldehyde

Cat. No. B8484242
M. Wt: 189.24 g/mol
InChI Key: XJWGCQUCNYCUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophen-2-yl-pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Thiophen-2-yl-pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiophen-2-yl-pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Thiophen-2-yl-pyridine-2-carbaldehyde

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-thiophen-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-7-9-8(3-1-5-11-9)10-4-2-6-13-10/h1-7H

InChI Key

XJWGCQUCNYCUSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 3-bromo-pyridine-2-carbaldehyde (126 mg, 0.675 mmol) and 2-thiopheneboronic acid (91.6 mg, 0.716 mmol) in a mixture of THF (0.75 mL), DME (2.0 mL) and 2M Na2CO3 (0.75 mL) was degassed with Ar for 15 minutes, after which Pd(PPh3)4 (39 mg, 0.034 mmol) was added and the heterogeneous mixture heated to 90° C. for 4 h. The reaction was quenched with brine (15 mL) and diluted with EtOAc (40 mL). The organic layer was separated, washed with brine (2×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel (Hexanes/EtOAc, 80:20) gave 3-thiophen-2-yl-pyridine-2-carbaldehyde (81 mg, 63%) as a yellow oil. 1H NMR (CDCl3) δ 7.13-7.22 (m, 2H), 7.48-7.57 (m, 2H), 7.92 (dd, 1H, J=7.9, 1.9 Hz), 8.82 (dd, 1H, J=6.0, 1.5 Hz), 10.23 (s, 1H).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
91.6 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Quantity
39 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.